N-Isopropylbutyramide

Description

Propriétés

IUPAC Name |

N-propan-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWNADDVIBLENW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336033 | |

| Record name | N-Isopropylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122348-67-8 | |

| Record name | N-Isopropylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Isopropylbutyramide: Chemical Properties, Structure, and Analysis

Abstract

This technical guide provides a comprehensive overview of N-Isopropylbutyramide (N-propan-2-ylbutanamide), a secondary amide with potential applications in chemical synthesis and research. This document delves into the core chemical and physical properties of the molecule, its structural elucidation, and detailed, field-proven protocols for its synthesis and analytical characterization. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound for their work.

Chemical Identity and Molecular Structure

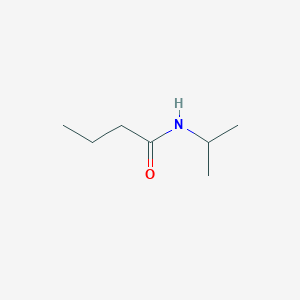

This compound, systematically named N-propan-2-ylbutanamide, is a chemical compound with the molecular formula C₇H₁₅NO.[1] It is classified as a secondary amide, characterized by a butyryl group attached to the nitrogen atom of an isopropylamine.

The structural integrity of this compound is fundamental to its chemical behavior. The molecule consists of a four-carbon butyramide core, with the nitrogen atom bonded to an isopropyl group. This arrangement influences its polarity, reactivity, and intermolecular interactions.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in various solvents and its suitability for different applications. The following table summarizes its key properties.

| Property | Value | Source |

| IUPAC Name | N-propan-2-ylbutanamide | PubChem[1] |

| CAS Number | 122348-67-8 | PubChem[1] |

| Molecular Formula | C₇H₁₅NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| Boiling Point | 217.1 °C | LookChem[2] |

| Density | 0.859 g/cm³ | LookChem[2] |

| Flash Point | 116.4 °C | LookChem[2] |

| SMILES | CCCC(=O)NC(C)C | TCI[3] |

| Kovats Retention Index | 1042 (Standard non-polar) | PubChem[1] |

Synthesis Protocol: Nucleophilic Acyl Substitution

The synthesis of this compound can be efficiently achieved via the nucleophilic acyl substitution of butanoyl chloride with isopropylamine. This method is reliable and generally proceeds with a high yield. The causality behind this experimental choice lies in the high reactivity of the acyl chloride, which readily reacts with the amine nucleophile. A base, in this case, a second equivalent of isopropylamine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

Reaction Scheme:

CH₃CH₂CH₂COCl + 2 (CH₃)₂CHNH₂ → CH₃CH₂CH₂CONHCH(CH₃)₂ + (CH₃)₂CHNH₃⁺Cl⁻

Materials:

-

Butanoyl chloride

-

Isopropylamine

-

Anhydrous diethyl ether (or a similar inert solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, dissolve isopropylamine (2.2 equivalents) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reaction and prevent side reactions.

-

Addition of Acyl Chloride: Add butanoyl chloride (1.0 equivalent) dropwise to the stirred solution of isopropylamine over a period of 30-60 minutes. The slow addition helps to maintain the low temperature.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

-

Work-up:

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess isopropylamine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Separate the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to obtain pure this compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized this compound, a series of analytical techniques should be employed. The following workflow provides a comprehensive approach to characterization.

Caption: A typical analytical workflow for the characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule.

-

¹H NMR Spectroscopy (Predicted):

-

Triplet (δ ~0.9 ppm, 3H): Corresponding to the terminal methyl group (CH₃) of the butyryl chain.

-

Sextet (δ ~1.6 ppm, 2H): For the methylene group (CH₂) adjacent to the terminal methyl group.

-

Triplet (δ ~2.1 ppm, 2H): For the methylene group (CH₂) adjacent to the carbonyl group.

-

Doublet (δ ~1.1 ppm, 6H): Corresponding to the two equivalent methyl groups of the isopropyl moiety.

-

Septet (δ ~4.0 ppm, 1H): For the methine proton (CH) of the isopropyl group.

-

Broad singlet (δ ~5.5-7.0 ppm, 1H): For the amide proton (NH). The chemical shift can vary depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy (Predicted):

-

~13 ppm: Terminal methyl carbon of the butyryl group.

-

~19 ppm: Methylene carbon adjacent to the terminal methyl group.

-

~38 ppm: Methylene carbon adjacent to the carbonyl group.

-

~22 ppm: The two equivalent methyl carbons of the isopropyl group.

-

~41 ppm: The methine carbon of the isopropyl group.

-

~173 ppm: The carbonyl carbon of the amide.

-

Protocol for NMR Analysis:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

Process the spectra (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern.

-

Expected Molecular Ion Peak (M⁺): m/z = 129.1154 (for the exact mass).

Protocol for MS Analysis:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with gas or liquid chromatography).

-

Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Key Absorptions:

-

~3300 cm⁻¹ (N-H stretch): A characteristic sharp to moderately broad peak for the secondary amide N-H bond.

-

~2960-2850 cm⁻¹ (C-H stretch): Strong absorptions corresponding to the aliphatic C-H bonds.

-

~1640 cm⁻¹ (C=O stretch, Amide I band): A strong, sharp peak for the carbonyl group of the amide.

-

~1550 cm⁻¹ (N-H bend, Amide II band): A strong peak associated with the N-H bending and C-N stretching vibrations.

-

Protocol for IR Analysis:

-

Place a drop of the neat liquid sample (if it is a liquid at room temperature) between two salt plates (e.g., NaCl or KBr).

-

Alternatively, prepare a thin film of the sample on a single salt plate.

-

Acquire the IR spectrum using an FTIR spectrometer.

Applications and Biological Context

While this compound is not as widely studied as some other amides, it serves as a valuable model compound for understanding the properties and reactions of secondary amides. Its structure makes it a potential building block in organic synthesis for the introduction of the N-isopropyl group. Further research may uncover specific biological activities or applications in materials science.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

In case of exposure, follow standard first-aid procedures. For eye contact, flush with copious amounts of water for at least 15 minutes. For skin contact, wash the affected area with soap and water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

References

-

PubChem. N-Isopropyl-4-hydroxybutyramide. National Center for Biotechnology Information. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

SpectraBase. N,N-Diisopropyl-isobutyramide. [Link]

-

WHO | JECFA. 2-isopropyl-n,2,3-trimethylbutyramide. [Link]

-

FooDB. Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide. [Link]

-

PubChem. N-Isopropylisobutyramide. National Center for Biotechnology Information. [Link]

-

NIST. N-propyl-butyramide. National Institute of Standards and Technology. [Link]

-

SpectraBase. 2-Isopropyl-N,2,3-trimethylbutyramide FTIR Spectrum. [Link]

-

LookChem. Butanamide, N-(1-methylethyl)-. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). [Link]

-

Spectral Database for Organic Compounds (SDBS). 1 H NMR SDBS-HR2014-02969NS. [Link]

-

PubChem. N,N-di(propan-2-yl)butanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-butan-2-yl-N-propan-2-ylpropanamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-isopropyl-3-butenamide. National Center for Biotechnology Information. [Link]

-

PubChem. Isopropylpropionamid. National Center for Biotechnology Information. [Link]

- Google Patents. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.

-

NIST. Butanamide IR Spectrum. National Institute of Standards and Technology. [Link]

-

NIST. Butanamide Mass Spectrum. National Institute of Standards and Technology. [Link]

-

PubMed Central. Crystal structure of N-(propan-2-ylcarbamothioyl)benzamide. [Link]

Sources

Synthesis of N-Isopropylbutyramide for laboratory use

An In-Depth Technical Guide to the Laboratory Synthesis of N-Isopropylbutyramide

Authored by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the laboratory-scale synthesis of this compound, a secondary amide with applications in various chemical research domains. We delve into the two primary synthetic methodologies: the acylation of isopropylamine using butyryl chloride under Schotten-Baumann conditions and the carbodiimide-mediated coupling of butyric acid with isopropylamine. The document offers a detailed mechanistic rationale for each pathway, a comparative analysis to guide methodological selection, and a complete, field-tested protocol for the Schotten-Baumann approach. This guide is intended for researchers, chemists, and drug development professionals seeking both theoretical understanding and practical, reproducible instructions for the synthesis of this compound.

Introduction and Strategic Overview

This compound is a secondary amide, a structural motif prevalent in a wide array of biologically active molecules and functional materials.[1] The robust and stable nature of the amide bond makes its efficient formation a cornerstone of modern organic synthesis. Understanding the synthesis of a model compound like this compound provides foundational knowledge applicable to more complex targets, including peptide synthesis and pharmaceutical development.[2][3]

The selection of a synthetic route is a critical decision driven by factors such as the availability and cost of starting materials, reaction scalability, and the sensitivity of functional groups within the target molecule. For this compound, the primary disconnection approach involves forming the amide bond between a four-carbon butyryl unit and an isopropylamine moiety. This can be achieved principally through two distinct strategies:

-

Pathway A: Nucleophilic Acyl Substitution using an Activated Acyl Halide. This classic approach utilizes a highly reactive carboxylic acid derivative, butyryl chloride, which readily undergoes substitution by the amine nucleophile.

-

Pathway B: Direct Coupling of a Carboxylic Acid using a Dehydrating Agent. This method involves activating the carboxylic acid in situ with a coupling agent, such as a carbodiimide, to facilitate amide bond formation under milder conditions.[4]

This guide will explore the causality behind each pathway before presenting a detailed protocol for the more traditional and highly reliable acyl chloride method.

Mechanistic Insights into Amide Bond Formation

Pathway A: The Schotten-Baumann Reaction

The reaction of an amine with an acyl chloride to form an amide is known as the Schotten-Baumann reaction.[1][5] This method is characterized by its high reaction rates and yields, stemming from the exceptional electrophilicity of the acyl chloride's carbonyl carbon.

Causality of the Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism.[6] The lone pair of electrons on the nitrogen atom of isopropylamine acts as the nucleophile, attacking the carbonyl carbon of butyryl chloride. This forms a transient tetrahedral intermediate.[6] The subsequent collapse of this intermediate involves the reformation of the carbonyl double bond and the expulsion of the most stable leaving group, the chloride ion. A base, typically an aqueous inorganic base like NaOH or an organic base like triethylamine or pyridine, is essential.[6][7] Its primary role is to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] The base ensures a continuous supply of the free amine to drive the reaction to completion.

Pathway B: Carbodiimide-Mediated Coupling

Carbodiimide coupling is a cornerstone of modern amide synthesis, particularly in peptide chemistry, due to its mild reaction conditions.[8] Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed.[4][9]

Causality of the Mechanism: This pathway avoids the need for a harsh acyl chloride. Instead, the carbodiimide activates the carboxylic acid (butyric acid). The mechanism begins with the protonation of the carbodiimide by the carboxylic acid, followed by the attack of the carboxylate anion on the central carbon of the protonated carbodiimide.[10] This forms a highly reactive O-acylisourea intermediate.[2][11] This intermediate is essentially a carboxylic acid with a bulky, excellent leaving group. The amine (isopropylamine) then attacks the carbonyl carbon of this activated intermediate, forming a new tetrahedral intermediate.[8] The collapse of this intermediate yields the desired amide and a urea byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble in common organic solvents and can be removed by filtration.[9][11] A significant side reaction can be the rearrangement of the O-acylisourea to a stable N-acylurea, which can be suppressed by adding auxiliaries like 1-hydroxybenzotriazole (HOBt).[12][13]

Comparative Analysis of Synthetic Routes

The choice between these two reliable methods depends on the specific constraints and goals of the laboratory synthesis.

| Feature | Pathway A: Schotten-Baumann | Pathway B: Carbodiimide Coupling |

| Starting Materials | Butyryl Chloride, Isopropylamine | Butyric Acid, Isopropylamine |

| Key Reagent | Acyl Chloride (highly reactive) | Carbodiimide (e.g., DCC, EDC) |

| Conditions | Often biphasic (aq. base) or aprotic with organic base. Can be exothermic.[1][5] | Anhydrous aprotic solvent (e.g., DCM, DMF). Typically room temperature.[14] |

| Byproducts | HCl (neutralized to a salt) | Insoluble urea (e.g., DCU), easily filtered.[9] |

| Advantages | High yield, fast reaction, inexpensive starting materials. | Milder conditions, avoids handling lachrymatory acyl chlorides, suitable for sensitive substrates. |

| Disadvantages | Butyryl chloride is corrosive and lachrymatory.[1] The reaction can be highly exothermic. | Coupling reagents are more expensive. Potential for side reactions (N-acylurea formation).[13] |

For the synthesis of a simple, robust molecule like this compound, the Schotten-Baumann reaction is often preferred due to its cost-effectiveness, high throughput, and straightforward workup.

Detailed Experimental Protocol: Schotten-Baumann Synthesis

This protocol details a self-validating procedure for the synthesis of this compound. The successful isolation of a crystalline solid with the correct melting point and spectral data confirms the integrity of the process.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Isopropylamine | C₃H₉N | 59.11 | 4.35 mL (3.0 g) | 50.75 | 1.2 |

| Butyryl Chloride | C₄H₇ClO | 106.55 | 4.40 mL (4.5 g) | 42.23 | 1.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 7.0 mL (5.1 g) | 50.40 | 1.2 |

| 1 M HCl (aq) | HCl | 36.46 | ~30 mL | - | - |

| Sat. NaHCO₃ (aq) | NaHCO₃ | 84.01 | ~30 mL | - | - |

| Brine (Sat. NaCl aq) | NaCl | 58.44 | ~30 mL | - | - |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~5 g | - | - |

Safety Precautions

-

Butyryl chloride is corrosive and a lachrymator. Handle exclusively in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1]

-

Isopropylamine is a volatile, flammable, and corrosive base. Handle in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

-

The reaction is exothermic , especially during the addition of butyryl chloride. Slow, controlled addition and external cooling are critical.[1]

Experimental Workflow

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add isopropylamine (4.35 mL, 50.75 mmol) and triethylamine (7.0 mL, 50.40 mmol). Dissolve the amines in dichloromethane (50 mL).

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.

-

Acyl Chloride Addition: Add butyryl chloride (4.40 mL, 42.23 mmol) dropwise to the cold, stirring amine solution via a dropping funnel over 20-30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent potential side reactions. The formation of a white precipitate (triethylammonium chloride) will be observed.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.

-

Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:

-

1 M HCl (2 x 15 mL) to remove excess triethylamine and isopropylamine.

-

Saturated NaHCO₃ solution (2 x 15 mL) to neutralize any remaining acid.

-

Brine (1 x 30 mL) to remove residual water.

-

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, which may be a pale yellow oil or a semi-solid.

-

Purification: Recrystallize the crude product from a minimal amount of a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white crystalline solid.

-

Characterization: Dry the purified product under vacuum. Determine the final mass and calculate the percentage yield. Characterize the product by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR, IR) to confirm its structure and purity.

Expected Product Characteristics

| Property | Value | Source |

| IUPAC Name | N-propan-2-ylbutanamide | [15] |

| Molecular Formula | C₇H₁₅NO | [16] |

| Molecular Weight | 129.20 g/mol | [15][16] |

| Appearance | White Crystalline Solid | - |

| Boiling Point | ~463 K (190 °C) | [16] |

| Melting Point | ~256 K (-17 °C) | [16] |

(Note: Physical properties like melting and boiling points can vary based on purity and measurement conditions.)

Conclusion

The synthesis of this compound is a fundamental laboratory exercise that illustrates core principles of amide bond formation. The Schotten-Baumann reaction, leveraging the high reactivity of butyryl chloride, provides a rapid, high-yielding, and cost-effective route that is well-suited for robust chemical synthesis. Alternatively, the carbodiimide-mediated coupling of butyric acid offers a milder, albeit more expensive, approach that is invaluable when dealing with more delicate substrates. By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make informed decisions to efficiently and safely achieve their synthetic goals.

References

- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Chemistry Education. (n.d.). Synthesis and analysis of amides. Royal Society of Chemistry.

- Grokipedia. (n.d.). Schotten–Baumann reaction. Grokipedia.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- J&K Scientific LLC. (2021). Schotten-Baumann Reaction. J&K Scientific.

- PubMed. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media.

- Wikipedia. (n.d.). Carbodiimide. Wikipedia.

- SATHEE CUET. (n.d.). Chemistry Schotten Baumann Reaction.

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific.

- JoVE. (2023). Preparation of Amides. Journal of Visualized Experiments.

- Cheméo. (n.d.). Butanamide, N-isopropyl - Chemical & Physical Properties. Cheméo.

- Fisher Scientific. (2011). SAFETY DATA SHEET - 2-Isopropyl-N,2,3-trimethylbutyramide. Fisher Scientific.

- Clark, J. (n.d.).

- WebAssign. (n.d.).

- WebAssign. (n.d.).

- Chemistry Steps. (n.d.). Amides Preparation and Reactions Summary. Chemistry Steps.

- ECHEMI. (n.d.).

- PubChem. (n.d.). This compound.

- Creative Biolabs. (n.d.). The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis.

- Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.

Sources

- 1. Synthesis and analysis of amides – Chemistry Education [chem.hbcse.tifr.res.in]

- 2. nbinno.com [nbinno.com]

- 3. webassign.net [webassign.net]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. SATHEE CUET: Chemistry Schotten Baumann Reaction [cuet.iitk.ac.in]

- 6. jk-sci.com [jk-sci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]

- 9. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]

- 10. Video: Preparation of Amides [jove.com]

- 11. Carbodiimide - Wikipedia [en.wikipedia.org]

- 12. [PDF] Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. | Semantic Scholar [semanticscholar.org]

- 13. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Amide Synthesis [fishersci.it]

- 15. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Butanamide, N-isopropyl - Chemical & Physical Properties by Cheméo [chemeo.com]

An In-depth Technical Guide to N-Isopropylbutyramide for Advanced Research

This guide provides a comprehensive technical overview of N-Isopropylbutyramide, tailored for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, propose a robust synthesis protocol grounded in established chemical principles, and explore its potential applications by drawing logical parallels with structurally related compounds.

Core Molecular Identification

This compound, also known by its IUPAC name N-propan-2-ylbutanamide, is a secondary amide. While specific research on this molecule is limited, its fundamental properties can be precisely identified. These identifiers are crucial for accurate sourcing, characterization, and regulatory documentation.

A critical point of clarification is the distinction from its isomers, such as N-Isopropylisobutyramide (CAS 869-07-8), and other structurally similar but more complex amides like the well-documented cooling agent N,2,3-Trimethyl-2-isopropylbutanamide (WS-23, CAS 51115-67-4). Researchers should exercise diligence in confirming the identity of their material to ensure experimental validity.

Table 1: Core Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 122348-67-8 | [1] |

| Molecular Formula | C₇H₁₅NO | [1][2][3] |

| Molecular Weight | 129.20 g/mol | [1][2][3] |

| IUPAC Name | N-propan-2-ylbutanamide | [1] |

| Synonyms | Butanamide, N-(1-methylethyl)- | [1] |

Synthesis Protocol: N-Acylation of Isopropylamine

The synthesis of this compound is a straightforward example of N-acylation, a fundamental reaction in organic chemistry. The most direct and reliable method involves the reaction of a butyric acid derivative with isopropylamine. The choice of the butyric acid derivative—specifically, the acyl chloride—is predicated on its high reactivity, which facilitates a high-yield reaction under mild conditions.[4]

The mechanism proceeds via nucleophilic addition-elimination. The lone pair of electrons on the nitrogen of isopropylamine (the nucleophile) attacks the electrophilic carbonyl carbon of butanoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the stable amide bond.[4]

Experimental Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Step-by-Step Methodology

Materials:

-

Butanoyl chloride (1.0 eq)

-

Isopropylamine (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous DCM. Dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq). The use of triethylamine is critical; it acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the isopropylamine reactant and driving the reaction to completion.[4]

-

Addition of Acyl Chloride: Cool the solution to 0°C in an ice bath. Add butanoyl chloride (1.0 eq) dropwise via a syringe. The exothermic nature of the reaction necessitates slow addition at a reduced temperature to maintain control and minimize side reactions.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by slowly adding deionized water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acidic impurities), and finally with brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical & Biological Profile (Inferred)

Direct experimental data for this compound is sparse. However, by examining its close structural relative, N,2,3-Trimethyl-2-isopropylbutanamide (WS-23), we can infer potential areas of interest for research and development.

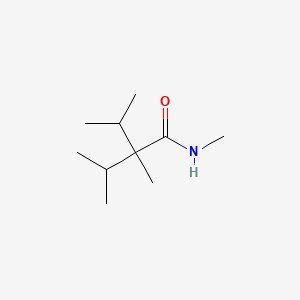

Figure 2: Structural Comparison

Caption: Comparison of this compound and the related compound WS-23.

WS-23 is a potent physiological cooling agent used widely in foods, beverages, and personal care products.[5][6][7] It provides a cooling sensation without the minty odor associated with menthol.[5] This biological activity is highly dependent on molecular shape and lipophilicity. While this compound is a simpler molecule, its amide structure and alkyl chains suggest it may interact with biological systems.

Potential research avenues for this compound could include:

-

Sensory Agent Screening: Evaluating its potential as a cooling, warming, or taste-modifying agent.

-

Pharmacokinetic Profiling: Its structure suggests it could be a candidate for studies on CNS penetration or metabolic stability, common considerations in drug development.

-

Antimicrobial Activity: Some substituted amides have demonstrated antimicrobial properties.[8] Screening this compound against bacterial or fungal strains could be a worthwhile endeavor.

Safety & Handling

No specific safety data sheet (SDS) is widely available for this compound. Therefore, it must be handled with the precautions appropriate for a novel chemical of unknown toxicity. In the absence of specific data, information from related compounds should be considered for guidance.

For WS-23 (CAS 51115-67-4), the GHS classification includes "Harmful if swallowed".[7] General handling procedures for amides of this type should include:

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.[9][10]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

-

First Aid: In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes. If ingested, seek medical attention.[9][10]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]

Conclusion

This compound is a simple secondary amide whose specific properties are not yet extensively documented in scientific literature. This guide provides a solid foundation for its synthesis based on established principles of organic chemistry and outlines a logical framework for investigating its potential biological activities by drawing parallels with well-characterized structural analogs. As with any novel compound, rigorous analytical characterization and cautious handling are paramount for any research or development activities.

References

-

The Preparation of Amides. (n.d.). Chemguide. Retrieved from [Link]

-

Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters. Retrieved from [Link]

-

2-Isopropyl-N,2,3-trimethylbutyramide. (n.d.). Natural Micron Pharm Tech. Retrieved from [Link]

-

This compound. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

-

Compound 528607: this compound. (2025). Data.gov Catalog. Retrieved from [Link]

-

Converting Amines to Amides. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Substituted amide synthesis by amidation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis, Characterization and Thermal Controlled Release Of 2‐Isopropyl‐N,2,3‐Trimethylbutyramide with Acyclic Cucurbit[n]urils Inclusion Complexes. (2022). ResearchGate. Retrieved from [Link]

-

Metal- and solvent-free synthesis of amides using substitute formamides as an amino source under mild conditions. (2017). National Institutes of Health (NIH). Retrieved from [Link]

-

N-propyl-butyramide. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]

- Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide. (2013). Google Patents.

-

Butanamide, N-isopropyl. (n.d.). NIST WebBook, SRD 69. Retrieved from [Link]

-

Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). (n.d.). FooDB. Retrieved from [Link]

-

2-isopropyl-n,2,3-trimethylbutyramide. (n.d.). WHO | JECFA. Retrieved from [Link]

-

Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. (2021). MDPI. Retrieved from [Link]

-

Isopropylpropionamid. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 3. Butanamide, N-isopropyl [webbook.nist.gov]

- 4. Converting Amines to Amides - Chemistry Steps [chemistrysteps.com]

- 5. N,2,3-Trimethyl-2-isopropylbutanamide - Natural Micron Pharm Tech [nmpharmtech.com]

- 6. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. mdpi.com [mdpi.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

An Investigator's Guide to the Potential Biological Activities of N-Isopropylbutyramide

Foreword: Charting Unexplored Territory

To our fellow researchers, scientists, and pioneers in drug development, this document serves as a technical guide into the prospective biological landscape of N-Isopropylbutyramide. It is imperative to state from the outset that this compound is a compound with a notable absence of extensive biological research in publicly accessible literature. Therefore, this guide adopts a forward-looking, speculative approach. We will leverage established knowledge of structurally related amide compounds to hypothesize potential biological activities and lay out a comprehensive framework for their investigation. This document is not a summary of known effects but rather a roadmap for discovery, grounded in scientific precedent and rigorous experimental design. Our objective is to provide the rationale and detailed methodologies required to systematically explore the therapeutic potential of this molecule.

This compound: Chemical Identity and Rationale for Investigation

This compound, also known as N-propan-2-ylbutanamide, is a simple amide with the molecular formula C7H15NO[1]. Its structure is characterized by a butyramide backbone with an isopropyl group attached to the nitrogen atom.

| Property | Value | Source |

| IUPAC Name | N-propan-2-ylbutanamide | PubChem[1] |

| Molecular Formula | C7H15NO | PubChem[1] |

| Molecular Weight | 129.20 g/mol | PubChem[1] |

| CAS Number | 122348-67-8 | PubChem[1] |

The rationale for investigating this compound stems from the diverse biological activities observed in other small amide-containing molecules. Notably, various amide derivatives have been explored for their effects on the central nervous system (CNS), including anticonvulsant properties. Given the structural simplicity of this compound, it represents a foundational scaffold from which more complex derivatives could be designed. Understanding its intrinsic biological activities is a critical first step in any such drug discovery program.

Hypothesized Biological Activity: A Focus on Anticonvulsant Potential

While no direct evidence links this compound to anticonvulsant activity, the presence of the amide functional group is a recurring motif in several known anticonvulsant drugs. This structural alert warrants a focused investigation into its potential effects on neuronal excitability. We hypothesize that this compound may modulate ion channels or neurotransmitter systems involved in seizure propagation.

Proposed Mechanism of Action (Speculative)

The potential anticonvulsant mechanism of this compound is entirely speculative at this stage. However, based on the mechanisms of other anticonvulsant amides, plausible targets for investigation include:

-

Voltage-gated sodium channels: Modulation of these channels to reduce high-frequency neuronal firing.

-

GABAergic systems: Enhancement of GABAergic inhibition, either through direct receptor interaction or by affecting GABA metabolism or reuptake.

-

Voltage-gated calcium channels: Inhibition of specific subtypes of these channels to reduce neurotransmitter release.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by an anticonvulsant compound.

Caption: Hypothetical mechanisms of anticonvulsant action for this compound.

A Framework for Experimental Validation

A tiered approach to experimental validation is proposed, beginning with in vitro screening and progressing to in vivo models of seizure.

Chemical Synthesis of this compound

The synthesis of this compound is a prerequisite for biological testing. A standard and efficient method is the acylation of an amine with a carboxylic acid derivative.

Protocol: Synthesis of this compound via Acyl Chloride

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), should be added to scavenge the HCl byproduct.

-

Acylation: Cool the solution to 0°C in an ice bath. Slowly add butyryl chloride dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

-

Characterization: Confirm the structure and purity of the final product using 1H NMR, 13C NMR, and mass spectrometry.

Caption: Workflow for the synthesis and purification of this compound.

In Vitro Screening for CNS Activity

Initial in vitro assays should be conducted to rapidly assess the potential for CNS activity and guide further in vivo studies.

Protocol: Patch-Clamp Electrophysiology on Cultured Neurons

-

Cell Culture: Culture primary hippocampal or cortical neurons from rodents.

-

Compound Preparation: Prepare stock solutions of this compound in a suitable vehicle (e.g., DMSO) and make serial dilutions in the extracellular recording solution.

-

Electrophysiology: Perform whole-cell patch-clamp recordings to assess the effects of this compound on:

-

Voltage-gated sodium and calcium currents.

-

GABA-A receptor-mediated currents.

-

-

Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence in the presence of the compound.

In Vivo Models of Seizure

Should in vitro results be promising, progression to in vivo models is warranted to assess anticonvulsant efficacy. A comprehensive overview of such models is available[2][3][4][5][6].

Protocol: Maximal Electroshock (MES) Seizure Test

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer this compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.

-

Seizure Induction: At the time of predicted peak effect, induce a seizure by delivering a brief electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 s) via corneal or auricular electrodes.

-

Observation: Observe the animals for the presence or absence of a tonic hindlimb extension, which is the endpoint of the MES test.

-

Data Analysis: Calculate the percentage of animals protected from the tonic hindlimb extension at each dose and determine the median effective dose (ED50).

Protocol: Pentylenetetrazole (PTZ) Seizure Test

-

Animal Model: Use adult male mice or rats.

-

Compound Administration: Administer this compound i.p. at various doses, alongside vehicle and positive control (e.g., diazepam) groups.

-

Seizure Induction: After an appropriate pretreatment time, administer a convulsive dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Observe the animals for the onset and severity of seizures (e.g., clonic seizures, tonic-clonic seizures) over a 30-minute period.

-

Data Analysis: Determine the percentage of animals protected from seizures and the latency to the first seizure. Calculate the ED50.

| In Vivo Model | Seizure Type Modeled | Rationale |

| Maximal Electroshock (MES) | Generalized tonic-clonic seizures | Identifies compounds that prevent seizure spread. |

| Pentylenetetrazole (PTZ) | Generalized myoclonic and clonic seizures | Detects compounds that elevate the seizure threshold. |

Preliminary Toxicological Assessment

A preliminary assessment of toxicity is crucial in early-stage drug discovery. While no specific toxicity data exists for this compound, studies on the structurally related compound 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23) can provide a framework for the types of studies to consider[7][8][9]. It is critical to note that the toxicological profile of WS-23 cannot be directly extrapolated to this compound.

Proposed Preliminary Toxicity Studies:

-

Acute Oral Toxicity: To determine the LD50 and identify signs of acute toxicity.

-

In Vitro Genotoxicity (Ames Test): To assess the mutagenic potential of the compound.

-

Neurotoxicity Screening: Observation of animals in the efficacy studies for any adverse behavioral effects (e.g., motor impairment on a rotarod).

Conclusion and Future Directions

This compound represents an unexplored area of chemical biology. This guide puts forth a hypothesis for its potential as an anticonvulsant, based on the established activities of other amide-containing compounds. The experimental workflows detailed herein provide a clear and scientifically rigorous path to validating or refuting this hypothesis. The journey from a simple, uncharacterized molecule to a potential therapeutic lead is a long and challenging one. However, it is a journey that begins with a sound scientific rationale and a robust experimental plan, both of which have been outlined in this guide. The next steps are clear: synthesize the compound, execute the proposed in vitro and in vivo studies, and let the data guide the future of this compound research.

References

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

The Screening models for antiepileptic drugs: A Review. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. (n.d.). Retrieved January 15, 2026, from [Link]

-

Determination of anticonvulsant activity of drugs using animal models. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Evaluation of 2-isopropyl-N-2,3-trimethylbutyramide by a comprehensive toxicity study using gpt delta rats. (n.d.). PubMed. Retrieved January 15, 2026, from [Link]

-

PUBLIC REPORT 2-Isopropyl-N,2,3-trimethylbutyramide (INCI name: methyl diisopropyl propionamide). (2014, March 3). Retrieved January 15, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats. (2021, March 23). PubMed. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]

- 5. Determination of anticonvulsant activity of drugs using animal models | PPTX [slideshare.net]

- 6. Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 2-isopropyl-N-2,3-trimethylbutyramide by a comprehensive toxicity study using gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. Acute and subacute inhalation toxicity assessment of WS-23 in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of a Synthetic Coolant: A Technical Guide to 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic cooling agent 2-Isopropyl-N,2,3-trimethylbutyramide, commonly known as WS-23. Initially developed during a dedicated research program in the 1970s, WS-23 has emerged as a significant alternative to traditional cooling agents like menthol, offering a distinct sensory profile without the associated minty aroma and volatility. This document delves into the historical context of its discovery, detailed synthesis methodologies, the physiological mechanism of its cooling action, its diverse applications, and the analytical techniques for its quantification. By synthesizing information from patents, scientific literature, and regulatory assessments, this guide serves as an in-depth resource for professionals in research and development.

Introduction and Disambiguation

A notable point of clarification is the distinction between N-Isopropylbutyramide and the subject of this guide, 2-Isopropyl-N,2,3-trimethylbutyramide. The latter, designated WS-23, is the potent cooling agent of commercial interest. This compound is a structurally simpler amide. This guide will focus exclusively on the discovery and history of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23).

WS-23 is a synthetic compound celebrated for its ability to impart a clean, long-lasting cooling sensation without the harshness or flavor profile of menthol.[1] This unique characteristic has led to its widespread adoption in a variety of consumer and pharmaceutical products, including oral care, cosmetics, and confectionery.[1][2]

A Legacy of Cool: The Discovery of WS-23

The story of WS-23 begins in the 1970s within the research laboratories of Wilkinson Sword Ltd.[3] At that time, the company was actively seeking to develop novel compounds that could replicate the cooling sensation of menthol but without its characteristic minty smell and propensity for irritation, particularly in shaving products.[4] This research program, led by scientists such as Hugh R. Watson and David G. Rowsell, systematically synthesized and evaluated approximately 1200 compounds for their cooling properties.[3]

This extensive research led to the discovery of a series of potent cooling agents, designated with the "WS" prefix, signifying Wilkinson Sword. Among these, WS-23 (2-Isopropyl-N,2,3-trimethylbutyramide) was identified as a particularly promising candidate due to its clean cooling effect, which is primarily perceived at the front of the tongue and mouth.[5]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of WS-23 is essential for its application in various formulations.

| Property | Value | Source(s) |

| Chemical Name | 2-Isopropyl-N,2,3-trimethylbutyramide | [6] |

| Synonyms | N,2,3-Trimethyl-2-isopropylbutanamide, WS-23 | [2][6] |

| CAS Number | 51115-67-4 | [6] |

| Molecular Formula | C10H21NO | [6] |

| Molecular Weight | 171.28 g/mol | [6] |

| Appearance | White crystalline solid/powder | [7] |

| Melting Point | 60-63 °C | [6] |

| Boiling Point | 233 °C at 760 mmHg | [6] |

| Solubility | Slightly soluble in water; soluble in alcohol and propylene glycol. | [5][7] |

| Vapor Pressure | 0.3-0.32 Pa at 25°C | [8] |

| logP | 2.5 at 25°C and pH 7 |

Synthesis of 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23)

The synthesis of WS-23 has been approached through several routes, with two primary methods being prominent in the literature and patents.

Two-Step Synthesis from Propionitrile

One common method involves a two-step process starting from propionitrile.[6][9]

Diagram of the Two-Step Synthesis Pathway

Caption: A simplified workflow of the two-step synthesis of WS-23.

Experimental Protocol:

Step 1: Alkylation to form 2,3-dimethyl-2-isopropylbutyronitrile

-

In a suitable reaction vessel equipped for stirring and temperature control, combine propionitrile and 2-bromopropane.

-

The alkylation is typically carried out in the presence of a strong base.

-

The reaction mixture is stirred, often with heating, to drive the reaction to completion.

-

Upon completion, the intermediate, 2,3-dimethyl-2-isopropylbutyronitrile, is isolated and purified.

Step 2: Amidation to form WS-23

-

The purified intermediate from Step 1 is reacted with methanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid.[6]

-

The reaction is heated under reflux for a specified period (e.g., 4-10 hours).[10]

-

Following the reaction, the mixture is cooled and neutralized.

-

The crude product is then extracted, washed, and purified, typically by recrystallization, to yield 2-Isopropyl-N,2,3-trimethylbutyramide (WS-23).[10]

Synthesis via Ritter Reaction

Another documented method for preparing WS-23 is through a Ritter reaction.[8]

Diagram of the Ritter Reaction Pathway

Caption: The synthesis of WS-23 via the Ritter Reaction.

Experimental Protocol:

-

2,2-diisopropylpropionitrile (DIPPN) is used as the starting material.

-

DIPPN is reacted with methanol in the presence of an acid catalyst.[8]

-

The reaction conditions are controlled to facilitate the formation of the amide.

-

The resulting WS-23 is then isolated and purified.

Mechanism of Action: The "Cooling" Sensation

The cooling effect of WS-23 is not a result of a physical temperature change but rather a physiological one, mediated by the activation of specific sensory receptors.

The Role of TRPM8

The primary target for WS-23, much like menthol, is the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[11] TRPM8 is a non-selective cation channel that is expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling agents.

Diagram of WS-23 Action on TRPM8

Caption: Activation of the TRPM8 channel by WS-23 leads to a cooling sensation.

When WS-23 binds to the TRPM8 receptor, it causes the channel to open, allowing an influx of calcium and sodium ions into the neuron. This influx leads to depolarization of the cell membrane and the generation of an action potential. This nerve signal is then transmitted to the brain, where it is interpreted as a sensation of cold.

Comparison with Menthol

While both WS-23 and menthol activate TRPM8, their sensory effects differ. WS-23 is described as providing a clean, immediate cooling impact, primarily at the roof of the mouth, the back of the mouth, and the back of the tongue.[7][8] In contrast, menthol imparts a distinct minty flavor and aroma along with its cooling sensation.[7] Furthermore, WS-23 is reported to have a milder, less intense cooling effect than menthol, which can be advantageous in applications where a harsh sensation is undesirable.[12]

Applications

The unique properties of WS-23 have led to its use in a wide array of products:

-

Food and Beverages: As a flavoring agent, it adds a refreshing coolness to candies, chewing gum, and beverages.[1]

-

Oral Care: It provides a clean, cooling sensation in toothpaste and mouthwash.[1]

-

Cosmetics: In creams and lotions, it contributes to a cooling and soothing skin feel.[1]

-

Pharmaceuticals: It can be used in topical formulations for sensory enhancement and to improve user comfort.

-

E-cigarettes: WS-23 is a common additive in e-liquids to create an "ice" or "cool" sensation.

Analytical Methods for Quantification

Accurate quantification of WS-23 in various product matrices is crucial for quality control and regulatory compliance. Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective technique for this purpose.

Diagram of a General GC-MS Workflow for WS-23 Analysis

Sources

- 1. s27415.pcdn.co [s27415.pcdn.co]

- 2. Methyl diisopropyl propionamide | C10H21NO | CID 65300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Isopropyl-N,2,3-trimethylbutyramid | 51115-67-4 [m.chemicalbook.com]

- 5. foreverest.net [foreverest.net]

- 6. 2-Isopropyl-N,2,3-trimethylbutyramide is used as a cooling agent in foods and cosmetics [handom-chem.com]

- 7. echemi.com [echemi.com]

- 8. 2-Isopropyl-N,2,3-trimethylbutyramide CAS#: 51115-67-4 [m.chemicalbook.com]

- 9. scispace.com [scispace.com]

- 10. CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

- 11. guidechem.com [guidechem.com]

- 12. CN103274959B - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide - Google Patents [patents.google.com]

In Silico Prediction of N-Isopropylbutyramide Targets: A Technical Guide for Drug Discovery Professionals

Abstract

The identification of molecular targets is a critical and often rate-limiting step in drug discovery and chemical biology. For uncharacterized bioactive compounds like N-Isopropylbutyramide, in silico target prediction offers a rapid and cost-effective strategy to generate testable hypotheses about its mechanism of action. This guide provides a comprehensive, in-depth technical walkthrough of a multi-pronged computational workflow designed to predict and prioritize potential protein targets for this compound. We will explore the causality behind key methodological choices, from initial compound preparation to the integration of ligand- and structure-based approaches, and conclude with a framework for experimental validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools for accelerated target deconvolution.

Introduction: The Case for In Silico Target Prediction

This compound is a small molecule whose biological activities are not extensively characterized in public literature. Phenotypic screening may reveal an interesting effect, but understanding the underlying molecular mechanism is paramount for further development, whether for therapeutic purposes or as a chemical probe. Traditional methods of target identification can be resource-intensive. In silico, or computational, approaches have emerged as powerful tools to narrow down the vast search space of the human proteome to a manageable list of high-probability candidates.[1][2][3]

The core principle underpinning most in silico target prediction is "guilt-by-association": a small molecule is likely to bind to targets that are known to bind other, similar molecules.[4][5] By systematically comparing this compound to vast databases of compounds with known bioactivities, we can infer its potential interaction partners. This guide will detail a workflow that triangulates data from several complementary computational methods to build a robust, evidence-based case for a set of predicted targets.

This compound: Key Identifiers

To ensure consistency across all computational platforms, it is essential to begin with standardized chemical identifiers for our query molecule.

| Property | Value | Source |

| IUPAC Name | N-propan-2-ylbutanamide | PubChem[6] |

| SMILES | CCCC(=O)NC(C)C | PubChem[6] |

| Molecular Formula | C7H15NO | PubChem[6][7] |

| Molecular Weight | 129.20 g/mol | PubChem[6][7] |

| PubChem CID | 528607 | PubChem[6] |

A Multi-Pronged Strategy for Target Identification

No single in silico method is foolproof. A robust prediction strategy relies on the integration of multiple, orthogonal approaches. By combining evidence from ligand-based similarity, pharmacophore mapping, and structure-based reverse docking, we can significantly increase the confidence in our predictions. This multi-pronged approach helps to mitigate the inherent biases of any single algorithm.

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endot Caption: High-level workflow for in silico target prediction.

Ligand-Based Target Prediction: Leveraging Known Bioactive Data

Ligand-based methods are foundational in target prediction and operate on the principle of chemical similarity.[4][5] They do not require knowledge of the target's 3D structure, instead relying on large databases of ligands with experimentally validated target annotations.

Chemical Similarity Searching

This approach identifies known bioactive molecules that are structurally similar to our query compound. Web servers like SwissTargetPrediction and databases such as ChEMBL are indispensable tools for this purpose.[8][9][10][11]

SwissTargetPrediction Workflow: SwissTargetPrediction is a user-friendly web server that predicts targets based on a combination of 2D and 3D similarity to a library of known active compounds.[12][13][14][15]

-

Step 1: Input. Navigate to the SwissTargetPrediction web server.[8][12]

-

Step 2: Submit Query. Enter the SMILES string for this compound: CCCC(=O)NC(C)C.

-

Step 3: Select Species. Choose "Homo sapiens" to focus the search on human protein targets.

-

Step 4: Run Prediction. Execute the search. The server compares the query to its internal database and returns a list of potential targets ranked by a probability score.[15]

Interpreting the Results: The output will be a table of predicted targets. The "Probability" column indicates the likelihood of interaction based on the similarity to known ligands. It is crucial to focus on the top-ranked targets (e.g., top 15) for initial consideration.

Hypothetical SwissTargetPrediction Output (Illustrative)

| Target Class | Target Name | UniProt ID | Probability | Known Actives (Examples) |

| Enzyme | Fatty acid amide hydrolase | P34972 | 0.150 | Oleamide, Palmitoylethanolamide |

| G-protein coupled receptor | Cannabinoid receptor 1 | P21554 | 0.125 | Anandamide, 2-AG |

| Enzyme | Cyclooxygenase-2 | P35354 | 0.100 | Ibuprofen, Celecoxib |

| ... | ... | ... | ... | ... |

Causality: Why this method works is intuitive: structurally similar molecules often share similar physicochemical properties, leading them to recognize and bind to the same protein pockets. SwissTargetPrediction leverages a vast, curated library, providing a rapid and powerful first pass at identifying the most probable target classes.[15]

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target.[16][17][18][19] If a set of molecules is known to bind to a target, a common pharmacophore model can be generated. We can then screen our query molecule against a library of such models.

Pharmacophore-Based Screening Protocol:

-

Step 1: Database Selection. Utilize a database that contains pre-computed pharmacophore models derived from known ligand-target complexes, such as PharmMapper or ZINCPharmer.

-

Step 2: Query Submission. Submit the 3D structure of this compound (prepared in the next section) as a query.

-

Step 3: Screening. The tool will screen the query against its library of pharmacophore models.

-

Step 4: Analyze Hits. The output will be a list of pharmacophore models that the query molecule fits, ranked by a fit score. Each model is associated with a specific protein target.

Causality: This method moves beyond simple structural similarity to focus on the key functional groups and their spatial arrangement required for molecular recognition.[20] It can identify active molecules with different structural scaffolds (scaffold hopping), which might be missed by simple similarity searches.

Structure-Based Target Prediction: Reverse Docking

While ligand-based methods compare a query ligand to other ligands, structure-based methods assess the interaction between the ligand and the 3D structures of potential protein targets. Reverse docking is a powerful technique where a single ligand is computationally docked into the binding sites of a large number of proteins.[21][22]

dot graph TD { graph [fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} endot Caption: The reverse docking workflow.

Protocol: Ligand and Target Preparation

Computational accuracy is highly dependent on the quality of the input structures.

Ligand Preparation:

-

Step 1: Obtain 2D Structure. Download the SDF file for this compound from PubChem (CID 528607).[6]

-

Step 2: Convert to 3D. Use a tool like Open Babel to convert the 2D structure into a 3D conformation.

-

Step 3: Energy Minimization. Apply a force field (e.g., MMFF94) to the 3D structure to find a low-energy, stable conformation. This step is critical as it produces a more realistic ligand geometry for docking.

-

Step 4: Prepare for Docking. Convert the minimized ligand structure into the PDBQT format required by docking software like AutoDock Vina. This format includes information on atom types and rotatable bonds.

Target Library Preparation:

-

Step 1: Select a Target Library. A common source is a curated set of high-quality protein crystal structures from the Protein Data Bank (PDB). For a broad search, one might use a library of all human proteins with known binding sites.

-

Step 2: Process Structures. For each protein, remove water molecules and co-crystallized ligands, add hydrogen atoms, and assign partial charges. This "cleaning" process ensures the protein is ready for the docking simulation.

-

Step 3: Convert to PDBQT. Like the ligand, the target proteins must be converted to the PDBQT format.

Protocol: Docking and Analysis

-

Step 1: Define the Search Space. For each target protein, define a "grid box" that encompasses the putative binding site. For a blind reverse docking, this box would cover the entire protein surface.[23]

-

Step 2: Run Docking Simulation. Use a docking program like AutoDock Vina to systematically sample different positions and conformations of this compound within the grid box of each target.[23][24]

-

Step 3: Scoring. The program calculates a binding affinity or docking score (typically in kcal/mol) for the best-predicted pose. This score estimates the binding free energy, with more negative values indicating a more favorable interaction.

-

Step 4: Rank and Prioritize. Rank all the protein targets based on their docking scores. The proteins with the most favorable scores are the most likely binding partners.

Causality: Reverse docking provides a physics-based estimation of binding compatibility.[21] By simulating the ligand's interaction with the 3D geometry and electrostatics of a potential binding pocket, it can identify plausible targets even if they have no known ligands similar to the query.

Data Triangulation and Target Prioritization

The strength of this workflow lies in synthesizing the results from all three methods. A high-priority target candidate is one that appears consistently across different, orthogonal prediction methods.

Prioritization Strategy:

-

Consolidate Lists: Create a master list of all targets predicted by the similarity search, pharmacophore screening, and reverse docking.

-

Identify Overlap: Give the highest priority to targets that are identified by two or more methods. For example, if Fatty acid amide hydrolase (FAAH) is predicted by SwissTargetPrediction and also receives a top docking score, its priority increases significantly.

-

Analyze Biological Relevance: For the top-ranked candidates, perform a literature search. Is the target expressed in a relevant tissue? Is its biological function consistent with any observed phenotype of the compound?

-

Examine Binding Poses: For targets identified through reverse docking, visually inspect the predicted binding pose. Does it make sense chemically? Are there key hydrogen bonds or hydrophobic interactions?

Framework for Experimental Validation

In silico predictions are hypotheses that must be confirmed through laboratory experiments.[25][26][27] A tiered approach to validation is most efficient.

Tier 1: In Vitro Binding Assays

-

Objective: To confirm a direct physical interaction between this compound and the predicted target protein.

-

Methods:

-

Surface Plasmon Resonance (SPR): Immobilize the purified target protein on a sensor chip and flow this compound over it to measure binding affinity (KD) and kinetics.

-

Isothermal Titration Calorimetry (ITC): Directly measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction.

-

Tier 2: Cell-Based Functional Assays

-

Objective: To determine if the binding of this compound to the target protein modulates its function in a cellular context.

-

Method: The specific assay depends on the target's function. For example:

-

If the target is an enzyme: Measure the enzyme's activity in a cell lysate or in intact cells in the presence and absence of the compound.

-

If the target is a receptor: Use a reporter gene assay to measure downstream signaling activation or inhibition.

-

dot graph [fontname="Arial"]; subgraph "Validation Pathway" direction LR node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

endot Caption: A logical flow for experimental validation.

Conclusion

This guide has outlined a robust, multi-pronged in silico strategy for identifying the molecular targets of this compound. By integrating the predictive power of ligand-based similarity, pharmacophore modeling, and structure-based reverse docking, researchers can efficiently generate a prioritized list of high-confidence target candidates. This computational pre-screening focuses subsequent experimental validation efforts, ultimately saving significant time and resources. The principles and workflows described herein are broadly applicable to the target deconvolution of any novel bioactive small molecule, serving as a cornerstone for modern chemical biology and drug discovery.

References

- Pharmacophore modeling in drug design. (2025). PubMed.

- SwissTargetPrediction. SIB Swiss Institute of Bioinformatics - Expasy.

- ChEMBL. Wikipedia.

- Gfeller, D., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research.

- Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025).

- SwissTargetPrediction. bio.tools.

- ChEMBL. Database Commons.

- Qing, X., et al. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press.

- This compound. PubChem, NIH.

- ChEMBL. EMBL-EBI.

- Validation guidelines for drug-target prediction methods. (2024).

- What is pharmacophore modeling and its applications?. (2025). Patsnap Synapse.

- In silico methods for drug-target interaction prediction. ResearchGate.

- Validation strategies for target prediction methods. (2019). Briefings in Bioinformatics.

- Pharmacophore modeling. (PDF). Slideshare.

- In Silico Drug-Target Profiling. PubMed.

- Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. PMC, NIH.

- Trosset, J., & Cavé, C. (2019). In Silico Drug-Target Profiling. Semantic Scholar.

- SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. (2019). ResearchGate.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. ResearchGate.

- ChEMBL EBI Small Molecules Database. Kaggle.

- How does AI assist in target identification and validation in drug development?. (2025).

- Zdrazil, B., et al. (2023). The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Nucleic Acids Research.

- The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia.

- Validation guidelines for drug-target prediction methods. (Request PDF). ResearchGate.

- Network-based approach to prediction and population-based validation of in silico drug repurposing. (2025). Network Medicine Alliance.

- MultiDock Screening Tool - Reverse docking demonstration. YouTube.

- 2-Isopropyl-N,2,3-trimethylbutyramide. ChemicalBook.

- Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds.

- Compound 528607: this compound. Data.gov Catalog.

- N-Isopropylisobutyramide. PubChem, NIH.

- N,2,3-Trimethyl-2-isopropylbutanamide. ECHEMI.

- Reverse docking: Significance and symbolism. (2024).

- ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PMC, NIH.

- Tutorial redocking. ADFR - Center for Computational Structural Biology.

- Showing Compound N,2,3-Trimethyl-2-(1-methylethyl)butanamide (FDB015050). FooDB.

- 2-isopropyl-n,2,3-trimethylbutyramide. WHO | JECFA.

- Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. MDPI.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Silico Drug-Target Profiling. | Semantic Scholar [semanticscholar.org]

- 6. This compound | C7H15NO | CID 528607 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 8. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]

- 9. ChEMBL - Wikipedia [en.wikipedia.org]

- 10. ChEMBL - Database Commons [ngdc.cncb.ac.cn]

- 11. ChEMBL - ChEMBL [ebi.ac.uk]

- 12. academic.oup.com [academic.oup.com]

- 13. bio.tools [bio.tools]

- 14. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 18. dovepress.com [dovepress.com]

- 19. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 20. Pharmacophore modeling | PDF [slideshare.net]

- 21. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 22. Reverse docking: Significance and symbolism [wisdomlib.org]

- 23. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]

- 24. youtube.com [youtube.com]

- 25. tandfonline.com [tandfonline.com]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

N-Isopropylbutyramide literature review and background

An In-Depth Technical Guide to N-Isopropylbutyramide: Synthesis, Properties, and Scientific Context

Executive Summary